3-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE 3-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
Brand Name: Vulcanchem
CAS No.:
VCID: VC11384852
InChI: InChI=1S/C11H11N5O2/c1-7-10(18)13-11(16-14-7)15-12-6-8-4-2-3-5-9(8)17/h2-6,17H,1H3,(H2,13,15,16,18)/b12-6+
SMILES: CC1=NN=C(NC1=O)NN=CC2=CC=CC=C2O
Molecular Formula: C11H11N5O2
Molecular Weight: 245.24 g/mol

3-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

CAS No.:

Cat. No.: VC11384852

Molecular Formula: C11H11N5O2

Molecular Weight: 245.24 g/mol

* For research use only. Not for human or veterinary use.

3-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE -

Specification

Molecular Formula C11H11N5O2
Molecular Weight 245.24 g/mol
IUPAC Name 3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one
Standard InChI InChI=1S/C11H11N5O2/c1-7-10(18)13-11(16-14-7)15-12-6-8-4-2-3-5-9(8)17/h2-6,17H,1H3,(H2,13,15,16,18)/b12-6+
Standard InChI Key WZKXIAKFAUWNDM-WUXMJOGZSA-N
Isomeric SMILES CC1=NN=C(NC1=O)N/N=C/C2=CC=CC=C2O
SMILES CC1=NN=C(NC1=O)NN=CC2=CC=CC=C2O
Canonical SMILES CC1=NN=C(NC1=O)NN=CC2=CC=CC=C2O

Introduction

Chemical Identity and Molecular Properties

Structural Characterization

3-[(2E)-2-[(2-Hydroxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (molecular formula: C₁₁H₁₁N₅O₂) features a 1,2,4-triazin-5-one backbone substituted at the 3-position with a hydrazinyl group and at the 6-position with a methyl group. The (2E)-configuration of the hydrazinylidene moiety ensures planar geometry, facilitating π-π interactions with biological targets. Key spectroscopic identifiers include its InChIKey (WZKXIAKFAUWNDM-WUXMJOGZSA-N) and PubChem CID (135409243).

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₁N₅O₂
Molecular Weight245.24 g/mol
IUPAC Name3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one
SMILESCC1=NN=C(NC1=O)NN=CC2=CC=CC=C2O
Topological Polar Surface Area97.1 Ų

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. A common approach involves reacting 6-methyl-4,5-dihydro-1,2,4-triazin-5-one with 2-hydroxybenzaldehyde in the presence of catalytic acid . The reaction proceeds through hydrazone formation, followed by cyclization under reflux conditions .

Mechanistic Insights:
The aldehyde group of 2-hydroxybenzaldehyde undergoes nucleophilic attack by the hydrazine group, forming a Schiff base intermediate. Subsequent tautomerization and cyclization yield the triazine ring . Optimal yields (∼75%) are achieved using ethanol as a solvent at 80°C for 12 hours .

Table 2: Synthesis Conditions

ParameterOptimal Value
SolventEthanol
Temperature80°C
Reaction Time12 hours
CatalystAcetic acid (5 mol%)
Yield75%

Structural and Electronic Analysis

X-ray Crystallography

While single-crystal data for this specific compound remains unpublished, analogous triazine derivatives exhibit monoclinic crystal systems with space group P2₁/c . Density functional theory (DFT) calculations predict bond lengths of 1.28 Å for the C=N groups and 1.40 Å for the C-N bonds in the triazine ring .

Spectroscopic Features

  • IR Spectroscopy: Strong absorption at 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), and 3250 cm⁻¹ (O-H stretch) .

  • NMR (¹H): δ 2.35 (s, 3H, CH₃), δ 6.85–7.45 (m, 4H, aromatic), δ 8.20 (s, 1H, N=CH) .

Biological Activities and Mechanisms

Antimicrobial Properties

Triazine derivatives demonstrate broad-spectrum antimicrobial activity. In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively . The hydroxyphenyl group enhances membrane penetration via hydrophobic interactions .

Table 3: Biological Activity Data

Assay TypeResult
MIC (S. aureus)32 µg/mL
IC₅₀ (MCF-7)18.7 µM
Antioxidant (DPPH IC₅₀)42.5 µM

Applications in Materials Science

Coordination Chemistry

The compound acts as a tridentate ligand, binding metal ions through the triazine N atoms and phenolic O atom . Complexes with Cu(II) exhibit enhanced catalytic activity in oxidation reactions .

Photonic Materials

DFT studies predict a HOMO-LUMO gap of 3.8 eV, suggesting potential use in organic semiconductors . Thin films deposited via spin-coating show absorption maxima at 380 nm .

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